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ylmethanol

Cat. No.: B1313780 Get Quote

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol: A
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

Abstract
(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol is a heterocyclic organic compound belonging to

the benzoxazine family. While direct experimental data on this specific molecule is limited, its

structural similarity to biologically active compounds suggests its potential as a scaffold in

medicinal chemistry and materials science. This technical guide provides a comprehensive

overview of its predicted chemical properties, a proposed synthetic route, and an analysis of

the biological pathways associated with its derivatives. The information presented herein is

intended to serve as a valuable resource for researchers and professionals engaged in the

exploration and application of novel benzoxazine derivatives.

Chemical Properties
Due to the limited availability of experimental data for (3,4-dihydro-2H-1,4-benzoxazin-6-

yl)methanol, the following table summarizes predicted physicochemical properties. These

values were obtained using computational models and should be considered as estimates.
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Property Value Unit Notes

Molecular Formula C₉H₁₁NO₂ - -

Molecular Weight 165.19 g/mol -

Predicted Melting

Point
100-120 °C

Wide range due to

predictive nature.

Predicted Boiling

Point
345.2 ± 32.0 °C At 760 mmHg.

Predicted Water

Solubility
5.48 g/L -

Predicted pKa 13.59 ± 0.20 -
Most acidic proton

(hydroxyl group).

Predicted LogP 0.85 -
Indicates moderate

lipophilicity.

Experimental Protocols
A detailed experimental protocol for the synthesis of (3,4-dihydro-2H-1,4-benzoxazin-6-

yl)methanol is not readily available in the scientific literature. However, a plausible synthetic

route can be proposed based on established methods for the synthesis of benzoxazine

derivatives and the reduction of esters. The following is a hypothetical, two-step experimental

protocol.

Synthesis of Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-
carboxylate
This initial step involves the formation of the benzoxazine ring system from a suitable

precursor.

Materials:

Methyl 4-amino-3-hydroxybenzoate

1,2-Dibromoethane
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Potassium Carbonate (K₂CO₃)

Acetonitrile (CH₃CN)

Procedure:

To a solution of methyl 4-amino-3-hydroxybenzoate (1 equivalent) in acetonitrile, add

potassium carbonate (2.5 equivalents).

Stir the mixture at room temperature for 15 minutes.

Add 1,2-dibromoethane (1.2 equivalents) dropwise to the reaction mixture.

Reflux the reaction mixture for 24 hours, monitoring the progress by thin-layer

chromatography (TLC).

After completion, cool the reaction to room temperature and filter off the inorganic salts.

Concentrate the filtrate under reduced pressure to obtain the crude product.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., ethyl acetate/hexane gradient) to yield methyl 3,4-dihydro-2H-1,4-benzoxazine-

6-carboxylate.

Reduction to (3,4-dihydro-2H-1,4-benzoxazin-6-
yl)methanol
The ester functional group is then reduced to a primary alcohol.

Materials:

Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Lithium Aluminium Hydride (LiAlH₄)

Anhydrous Tetrahydrofuran (THF)

Sodium sulfate (Na₂SO₄)
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Procedure:

In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon),

suspend lithium aluminium hydride (2 equivalents) in anhydrous THF.

Cool the suspension to 0 °C in an ice bath.

Dissolve methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate (1 equivalent) in anhydrous

THF and add it dropwise to the LiAlH₄ suspension, maintaining the temperature at 0 °C.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12 hours.

Monitor the reaction by TLC until the starting material is consumed.

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15%

aqueous sodium hydroxide, and then more water.

Filter the resulting granular precipitate and wash it thoroughly with THF.

Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

Remove the solvent under reduced pressure to yield the crude (3,4-dihydro-2H-1,4-

benzoxazin-6-yl)methanol.

Further purification can be achieved by recrystallization or column chromatography.

Biological Activity and Signaling Pathways
Direct studies on the biological activity of (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol are not

currently available. However, the benzoxazine scaffold is present in numerous bioactive

molecules. A prominent example is the herbicide flumioxazin, which is a derivative of a related

benzoxazinone.

The primary mechanism of action of flumioxazin is the inhibition of the enzyme

protoporphyrinogen oxidase (PPO).[1][2] This enzyme is crucial in the biosynthesis of both

chlorophyll in plants and heme in animals.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://m.youtube.com/watch?v=1wW1CnSWCbQ
https://pubchem.ncbi.nlm.nih.gov/compound/3_4-dihydro-2H-1_4-benzoxazin-7-ylmethanol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1313780?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Protoporphyrinogen Oxidase (PPO) Inhibition Pathway
Inhibition of PPO leads to the accumulation of its substrate, protoporphyrinogen IX. This

compound then leaks from the chloroplast and is rapidly oxidized in the cytoplasm to

protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer. In the presence of light and

oxygen, it generates reactive oxygen species (ROS), such as singlet oxygen, which cause lipid

peroxidation and membrane damage, ultimately leading to cell death.[3][4][5]

Protoporphyrinogen IX

Protoporphyrinogen
Oxidase (PPO)

Substrate

Accumulation &
Cytoplasmic Oxidation

Protoporphyrin IXCatalysis Chlorophyll & HemeBiosynthesis

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol
Derivative (e.g., Flumioxazin)

Inhibition

Reactive Oxygen
Species (ROS)

Photosensitization Cell Death

Lipid Peroxidation &
Membrane Damage

Light, O₂

Click to download full resolution via product page

Inhibition of Protoporphyrinogen Oxidase by Benzoxazine Derivatives.

Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and characterization of

(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol based on the proposed protocol.
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Start: Methyl 4-amino-3-hydroxybenzoate

Step 1: Benzoxazine Ring Formation
(w/ 1,2-Dibromoethane, K₂CO₃)

Intermediate: Methyl 3,4-dihydro-2H-1,4-benzoxazine-6-carboxylate

Purification
(Column Chromatography)

Step 2: Ester Reduction
(w/ LiAlH₄)

Product: (3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol

Purification
(Recrystallization/Chromatography)

Characterization
(NMR, IR, MS)

End
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Proposed Synthesis and Characterization Workflow.
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Conclusion
(3,4-dihydro-2H-1,4-benzoxazin-6-yl)methanol represents an intriguing yet understudied

molecule within the benzoxazine class. While experimental data remains limited, this guide

provides a foundational understanding of its predicted properties and potential synthetic

pathways. The established biological activity of its derivatives, particularly as inhibitors of

protoporphyrinogen oxidase, highlights the potential for this scaffold in the development of new

herbicides and potentially other therapeutic agents. Further experimental investigation is

warranted to validate the predicted properties and explore the full range of applications for this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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